NEOPENTYL METHANTHIOSULFONATE

概要

説明

S-(2,2-Dimethylpropyl) methanesulfonothioate: It is a colorless liquid with a pungent odor and is primarily used to control a variety of pests in agriculture, horticulture, and forestry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Dimethylpropyl) methanesulfonothioate involves the reaction of 2,2-dimethylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to yield the final product.

Industrial Production Methods: Industrial production of S-(2,2-Dimethylpropyl) methanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

化学反応の分析

Types of Reactions: S-(2,2-Dimethylpropyl) methanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

NMS serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a nucleophile, facilitating various chemical reactions. For instance, NMS can be utilized in the synthesis of thiol derivatives, which are important in the production of pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Reducing Agent

One of the significant applications of NMS is its role as a reducing agent. Research indicates that compounds similar to NMS can effectively reduce disulfide bonds in proteins, which is crucial for maintaining protein structure and function. Such reducing agents can prevent the oxidation of cysteine residues, thus preserving protein activity in various biological systems .

Protein Stabilization

NMS has potential applications in stabilizing proteins during purification and storage. By preventing the formation of disulfide bonds, NMS can maintain proteins in their active forms, which is essential for biochemical assays and therapeutic applications . This stabilization is particularly relevant in the development of enzyme-based therapies.

Material Science

In material science, NMS can be incorporated into polymer formulations to enhance their properties. Its thiol functionality allows for cross-linking reactions that improve mechanical strength and thermal stability of polymers. This application is particularly useful in developing advanced materials for coatings and adhesives.

Synthesis of Thiol Derivatives

A study demonstrated the use of NMS in synthesizing thiol derivatives through nucleophilic substitution reactions. The resulting thiol compounds exhibited enhanced reactivity and stability, making them suitable for further functionalization in drug development .

Protein Activity Regulation

Another investigation focused on the impact of NMS on protein activity regulation. The study found that by using NMS to reduce disulfide bonds, researchers could significantly enhance the activity of certain enzymes involved in metabolic pathways . This finding underscores the potential of NMS in biochemical research and therapeutic applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of thiol derivatives | Facilitates complex organic reactions |

| Biochemistry | Reducing agent for disulfide bonds | Preserves protein structure and function |

| Material Science | Polymer formulation | Enhances mechanical strength and stability |

作用機序

S-(2,2-Dimethylpropyl) methanesulfonothioate works by inhibiting the activity of acetylcholinesterase, an enzyme essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.

類似化合物との比較

Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

Parathion: A more toxic organophosphate insecticide with a similar mode of action.

Chlorpyrifos: An organophosphate insecticide with broader pest control applications.

Uniqueness: S-(2,2-Dimethylpropyl) methanesulfonothioate is unique due to its specific structural features, such as the 2,2-dimethylpropyl group, which imparts distinct physicochemical properties and insecticidal activity. Its relatively lower toxicity to non-target organisms compared to other organophosphates makes it a preferred choice in certain applications.

生物活性

Neopentyl methanthiolsulfonate (NMS) is a compound of interest due to its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article reviews the biological activity of NMS, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

Neopentyl methanthiolsulfonate is characterized by its unique structure, which includes a methanthiol group attached to a neopentyl moiety. This configuration is responsible for its reactivity and interaction with biological systems. Its chemical formula is CHOS, and it has been studied for its potential as a thiol-reactive agent.

The biological activity of NMS primarily revolves around its ability to interact with thiol groups in proteins. This interaction can lead to the modification of protein function, potentially affecting various signaling pathways and cellular processes. The mechanism can be summarized as follows:

- Thiol Reactivity : NMS reacts with thiol groups in proteins, leading to the formation of mixed disulfides or other modifications that can alter protein activity.

- Impact on Enzyme Activity : By modifying key residues in enzymes, NMS can either inhibit or enhance enzymatic functions, depending on the target enzyme's role in metabolic pathways.

1. Antioxidant Properties

NMS has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Cytotoxic Effects

Studies have indicated that NMS may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

3. Drug Delivery Potential

Due to its ability to modify thiol-containing drugs or prodrugs, NMS has been explored as a potential carrier for targeted drug delivery systems.

Case Studies

Several studies have investigated the biological effects of NMS:

- Study 1 : A study on human cancer cell lines demonstrated that treatment with NMS resulted in significant cytotoxicity, leading to increased apoptosis markers (e.g., caspase activation) compared to control groups.

- Study 2 : Research on neuronal cells highlighted the protective effects of NMS against oxidative stress-induced damage, suggesting its potential role as a neuroprotective agent.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Neopentyl Methanthiolsulfonate:

| Study | Cell Type | Concentration | Effect Observed | Mechanism |

|---|---|---|---|---|

| Study 1 | Cancer Cells | 50 µM | Increased apoptosis | Thiol modification |

| Study 2 | Neuronal Cells | 100 µM | Reduced oxidative stress | Antioxidant activity |

| Study 3 | Enzyme Assay | 10 µM | Inhibition of enzyme X | Covalent modification |

特性

IUPAC Name |

2,2-dimethyl-1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBIUXJESBDRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

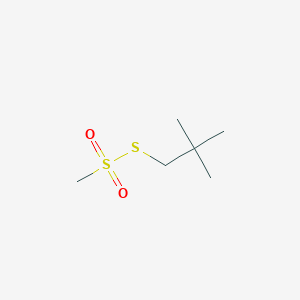

CC(C)(C)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617215 | |

| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190852-37-0 | |

| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。